4-Chlorokynurenine

Descripción general

Descripción

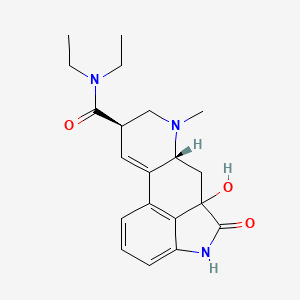

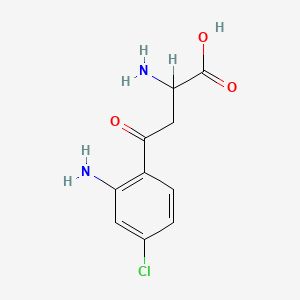

4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is an orally active small molecule prodrug of 7-chlorokynurenic acid, a NMDA receptor antagonist . It was investigated as a potential rapid-acting antidepressant . AV-101 was discovered at Marion Merrell Dow and its biological activity was explored at the University of Maryland .

Synthesis Analysis

4-Chlorokynurenine is synthesized from L-tryptophan via a series of enzymatic reactions. The conversion of L-tryptophan into 4-Cl-KYN is catalyzed by four enzymes in the taromycin biosynthetic pathway from the marine bacterium Saccharomonospora sp. CNQ-490 .Molecular Structure Analysis

The molecular formula of 4-Chlorokynurenine is C10H11ClN2O3 . Its structure includes a chlorinated phenyl group and a carboxylic acid group .Chemical Reactions Analysis

In the central nervous system, 4-Chlorokynurenine is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Another metabolite, 4-chloro-3-hydroxy-anthranilic acid, inhibits the enzyme 3-hydroxyanthranilate oxidase .Physical And Chemical Properties Analysis

The average mass of 4-Chlorokynurenine is 242.659 Da . It has a mono-isotopic mass of 242.045822 Da .Aplicaciones Científicas De Investigación

1. Treatment of Major Depressive Disorder

- Summary of Application : 4-Chlorokynurenine (4-Cl-KYN) is a neuropharmaceutical drug candidate that is in development for the treatment of major depressive disorder . It is being studied for its potential to alleviate symptoms of depression.

- Methods of Application : The biosynthesis of 4-Cl-KYN is initiated by the flavin-dependent tryptophan chlorinase Tar14 and its flavin reductase partner Tar15. This work revealed the first tryptophan 2,3-dioxygenase (Tar13) and kynurenine formamidase (Tar16) enzymes that are selective for chlorinated substrates .

- Results or Outcomes : The substrate scope of Tar13, Tar14, and Tar16 was examined and revealed intriguing promiscuity, thereby opening doors for the targeted engineering of these enzymes as useful biocatalysts .

2. CNS Indications

- Summary of Application : 4-Chlorokynurenine (4-Cl-KYN) is in clinical development for potential CNS indications . It is being studied for its potential to treat various central nervous system disorders.

- Methods of Application : The distribution and metabolism of 4-Cl-KYN were studied using excretion studies in rats, in vitro transporter assays, and pharmacogenetic analysis of clinical trial data .

- Results or Outcomes : The studies found that a novel acetylated metabolite (N-acetyl-4-Cl-KYN) did not affect the uptake of 4-Cl-KYN across the blood-brain barrier via LAT1. 4-Cl-KYN and metabolites were found to be renally excreted in rodents .

3. Treatment of Post-Traumatic Stress Disorder

- Summary of Application : 4-Chlorokynurenine (4-Cl-KYN) has been investigated as a potential treatment for post-traumatic stress disorder . It is thought to bring about its effects via antagonism of the glycineB site of the NMDA receptor .

- Methods of Application : The exact methods of application are not specified in the source, but it is likely that 4-Cl-KYN would be administered orally, similar to its use in other treatments .

- Results or Outcomes : The outcomes of these investigations are not specified in the source .

4. Neurodegenerative Diseases

- Summary of Application : Another metabolite of 4-Chlorokynurenine, 4-chloro-3-hydroxy-anthranilic acid, inhibits the enzyme 3-hydroxyanthranilate oxidase . This provides a rationale for further testing in neurodegenerative diseases .

- Methods of Application : The exact methods of application are not specified in the source .

- Results or Outcomes : The outcomes of these investigations are not specified in the source .

5. Treatment of Neuropathic Pain

- Summary of Application : 4-Chlorokynurenine (4-Cl-KYN) has been investigated as a potential treatment for neuropathic pain . It is thought to bring about its effects via antagonism of the glycineB site of the NMDA receptor .

- Methods of Application : The exact methods of application are not specified in the source, but it is likely that 4-Cl-KYN would be administered orally, similar to its use in other treatments .

- Results or Outcomes : The outcomes of these investigations are not specified in the source .

6. Antidepressant

- Summary of Application : 4-Chlorokynurenine (4-Cl-KYN) has been investigated as a potential rapid-acting antidepressant . It is thought to bring about its effects via antagonism of the glycineB site of the NMDA receptor .

- Methods of Application : The exact methods of application are not specified in the source, but it is likely that 4-Cl-KYN would be administered orally, similar to its use in other treatments .

- Results or Outcomes : The outcomes of these investigations are not specified in the source .

Propiedades

IUPAC Name |

2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLHZNDJQSRKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997196 | |

| Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorokynurenine | |

CAS RN |

75802-84-5 | |

| Record name | α,2-Diamino-4-chloro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75802-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorokynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075802845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1664088.png)

![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B1664091.png)